Product packaging for [2-(2-Morpholinoethoxy)phenyl]methanol(Cat. No.:CAS No. 106276-04-4)

[2-(2-Morpholinoethoxy)phenyl]methanol

Cat. No.: B012435
CAS No.: 106276-04-4
M. Wt: 237.29 g/mol
InChI Key: MJDMCSJTOOAYPS-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes

At its core, the molecule is a derivative of benzyl (B1604629) alcohol. bldpharm.com Benzyl alcohols are aromatic compounds featuring a hydroxyl group attached to a benzylic carbon. wikipedia.orgdrugbank.com This class of compounds is widely utilized in organic synthesis and is found in the structure of numerous pharmaceuticals. researchgate.net The hydroxyl group can be readily oxidized or converted to other functional groups, making benzyl alcohol derivatives valuable synthetic intermediates. ontosight.aiontosight.ai

The presence of the C-O-C linkage in the morpholinoethoxy side chain categorizes [2-(2-Morpholinoethoxy)phenyl]methanol as an ether. bldpharm.com Ethers are a class of organic compounds recognized for their relative stability and utility as solvents. alfa-chemistry.comvedantu.com In medicinal chemistry, the ether linkage is often incorporated into drug molecules to enhance metabolic stability and modify lipophilicity, which can improve a drug's ability to cross biological membranes. numberanalytics.com

The morpholine (B109124) ring is a saturated heterocycle containing both an oxygen and a nitrogen atom. This moiety is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The morpholine ring's ability to improve physicochemical properties such as solubility and metabolic stability makes it a desirable component in drug design. researchgate.netbenthamdirect.com

The nitrogen atom within the morpholine ring is a tertiary amine, as it is bonded to three carbon atoms. numberanalytics.com Tertiary amines are prevalent in pharmaceuticals, with over 60% of amine-containing drugs featuring this functional group. news-medical.net They can play a crucial role in a drug's biological activity and solubility. news-medical.netacs.org The development of new methods for synthesizing chiral α-tertiary amines is an active area of research due to their importance in bioactive molecules. rsc.orgrsc.org

Significance of the Morpholine Moiety in Drug Discovery

The morpholine moiety is a versatile and highly valued structural unit in drug discovery for several reasons. nih.govbenthamdirect.com Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netacs.org The weak basicity of the nitrogen atom and the presence of the oxygen atom provide a unique pKa value and a flexible conformation, allowing for various interactions with biological targets. researchgate.net

The morpholine ring can:

Enhance potency through molecular interactions. acs.orgresearchgate.net

Modulate pharmacokinetic properties to improve drug-like characteristics. researchgate.netbenthamdirect.com

Act as a scaffold to correctly orient other functional groups for optimal target binding. researchgate.net

Numerous approved drugs across various therapeutic areas, including anticancer, antidepressant, and antibiotic agents, contain the morpholine scaffold, highlighting its broad utility in medicinal chemistry. researchgate.nete3s-conferences.org

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has primarily focused on its use as a building block in the synthesis of more complex, biologically active molecules. For instance, it has been utilized in the synthesis of 5-[2-(2-Morpholin-4-yl-ethoxy)-phenylmethanesulfonyl]-1,3-dihydro-indol-2-one, indicating its role in creating compounds with potential therapeutic applications. chemicalbook.com

The investigation of analogues often involves modifying the core structure to explore structure-activity relationships (SAR). e3s-conferences.org This can include altering the substitution pattern on the phenyl ring, modifying the linker between the phenyl ring and the morpholine, or replacing the morpholine with other heterocyclic systems. Such studies are crucial in medicinal chemistry for optimizing the biological activity and properties of lead compounds. sci-hub.senih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B012435 [2-(2-Morpholinoethoxy)phenyl]methanol CAS No. 106276-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDMCSJTOOAYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428202
Record name [2-(2-morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106276-04-4
Record name [2-(2-morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization Techniques for 2 2 Morpholinoethoxy Phenyl Methanol and Its Analogues

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of [2-(2-Morpholinoethoxy)phenyl]methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.8 and 7.4 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely produce a singlet or a doublet around 4.6 ppm, with the hydroxyl (-OH) proton itself appearing as a broad singlet whose position can vary. Protons on the carbon adjacent to the alcohol oxygen generally appear in the 3.4-4.5 ppm range. libretexts.org The morpholine (B109124) ring protons and the ethoxy chain protons would generate signals in the aliphatic region, typically between 2.5 and 4.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would show signals between 110 and 160 ppm, with the carbon attached to the oxygen of the ethoxy group being significantly shifted downfield. libretexts.org The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 60-65 ppm. The carbons of the morpholine and ethoxy groups would be found in the 45-70 ppm range.

Table 1: Predicted NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.8 - 7.4110 - 130
Aromatic C-O-155 - 160
-CH₂OH (Methylene)~4.6~60 - 65
-OH (Hydroxyl)Variable (e.g., 2.0 - 5.0), broad-
-OCH₂- (Ethoxy)~4.2~65 - 70
-NCH₂- (Ethoxy)~2.9~55 - 60
Morpholine -CH₂-O-~3.7~65 - 70
Morpholine -CH₂-N-~2.6~50 - 55

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with its broadness indicating hydrogen bonding. libretexts.org C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and ethoxy groups are found just below 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkages are expected in the 1000-1300 cm⁻¹ region. libretexts.orgnist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Alcohol (-OH)O-H Stretch, H-bonded3300 - 3400 (Broad, Strong)
Aromatic C-HC-H Stretch3010 - 3100 (Medium)
Aliphatic C-HC-H Stretch2850 - 2960 (Medium-Strong)
Aromatic C=CC=C Stretch1450 - 1600 (Medium)
Ether (Ar-O-C)C-O Stretch (Asymmetric)1200 - 1275 (Strong)
Alcohol (C-OH)C-O Stretch1000 - 1260 (Strong)
Amine (C-N)C-N Stretch1020 - 1250 (Medium)

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₉NO₃), the molecular weight is 237.29 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 238.3. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The calculated exact mass for C₁₃H₂₀NO₃⁺ ([M+H]⁺) is 238.1438, and a measured HRMS value close to this would confirm the elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can provide further structural information, with common cleavage points being the ether linkage and the bonds adjacent to the morpholine ring.

X-ray Diffraction (XRD) Studies for Solid Forms and Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. Single-crystal XRD analysis provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While specific XRD data for the title compound is not publicly available, analysis of the closely related analogue, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, provides significant insight into the type of structural information that can be obtained. researchgate.net

In the study of this analogue, XRD analysis revealed a triclinic crystal system with a P-1 space group. researchgate.net The analysis showed that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, O—H···O, and O—H···N interactions, which form infinite chains. researchgate.net Such detailed analysis allows for the understanding of intermolecular forces and packing arrangements in the solid state, which influence physical properties like melting point and solubility.

Powder X-ray Diffraction (PXRD) is another valuable technique used to analyze bulk crystalline material. It is particularly useful for identifying different polymorphic forms of a substance, which have the same chemical composition but different crystal structures. nih.govcam.ac.uk

Table 3: Crystal Data for the Analogue N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate researchgate.net

Parameter Value
Chemical FormulaC₁₄H₂₀N₂O₃·H₂O
Formula Weight282.34
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0560 (3)
b (Å)10.2859 (6)
c (Å)10.7234 (6)
α (°)87.572 (3)
β (°)73.326 (3)
γ (°)79.876 (3)
Volume (ų)733.92 (7)
Z2

Chromatographic Purity Assessment (e.g., HPLC, TLC, Gas Chromatography)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. fishersci.ie

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and qualitative technique often used to monitor the progress of a chemical reaction or for preliminary purity checks. rsc.org The compound is spotted on a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system is used to develop the plate. The purity is indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment. For an aromatic compound like this compound, a reversed-phase column with a UV detector would be suitable. A pure sample would ideally show a single peak in the chromatogram, and the area of this peak can be used to calculate the purity, typically as a percentage area.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. rsc.org While the title compound might require derivatization to increase its volatility, GC is an excellent method for determining the presence of volatile impurities or residual solvents from the synthesis. It can provide high-resolution separation and quantitative purity data when coupled with a detector like a Flame Ionization Detector (FID). rsc.org

Table 4: Application of Chromatographic Techniques for Purity Assessment

Technique Primary Application Principle
Thin-Layer Chromatography (TLC)Reaction monitoring, qualitative puritySeparation based on differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)Quantitative purity determinationHigh-pressure separation in a column, often with UV detection for aromatic compounds.
Gas Chromatography (GC)Analysis of volatile impurities and residual solventsSeparation of volatile components in a gaseous mobile phase.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula of a synthesized compound. nih.gov For this compound, with the molecular formula C₁₃H₁₉NO₃, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage (%)
CarbonC12.01113156.14365.80%
HydrogenH1.0081919.1528.07%
NitrogenN14.007114.0075.90%
OxygenO15.999347.99720.23%
Total 237.299 100.00%

Thermal Analysis (e.g., DSC for polymorph characterization)

Thermal analysis techniques are indispensable in the characterization of solid-state forms of active pharmaceutical ingredients (APIs). Among these, Differential Scanning Calorimetry (DSC) is a cornerstone for identifying and characterizing polymorphs, which are different crystalline structures of the same compound. Polymorphism can significantly influence crucial drug properties such as solubility, dissolution rate, stability, and bioavailability. Consequently, comprehensive polymorphic screening and characterization are mandated by regulatory bodies.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid transitions, each of which is associated with a characteristic change in enthalpy. Different polymorphs of a substance will typically exhibit distinct melting points and heats of fusion, enabling their differentiation via DSC.

While specific thermal analysis data for this compound is not extensively available in public literature, the principles of its characterization can be effectively illustrated by examining its analogues. Compounds containing a morpholino-ethoxy phenyl moiety are structurally related and their thermal behavior can provide valuable insights.

Detailed Research Findings on Analogues

An illustrative analogue for understanding the application of DSC in polymorphism is Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) , an antiretroviral drug. Although not a direct analogue in terms of its primary therapeutic class, its molecular structure contains features that make its thermal analysis relevant. TDF is known to exist in multiple polymorphic forms, and extensive research has been conducted to characterize them.

A study investigating the solid-state properties of TDF identified several crystalline forms, designated as Form I, Form A, and Form B, through techniques including DSC, powder X-ray diffraction (PXRD), and spectroscopy. researchgate.net The DSC thermograms revealed distinct thermal behaviors for each form, highlighting the utility of this technique in polymorph identification.

Furthermore, a patent for polymorphic forms of tenofovir disoproxil fumarate provides specific melting point data for various crystalline forms, referred to as ULT forms. For instance, the commercially available form is reported to have a DSC absorption peak at approximately 118 °C, with an onset at about 116 °C. google.comgoogle.com This patent details numerous other polymorphs with distinct thermal characteristics, as summarized in the table below.

Table 1: DSC Data for Polymorphic Forms of Tenofovir Disoproxil Fumarate Analogues

Polymorphic FormMelting Onset (°C)Melting Peak (°C)Source
Commercial Form~116~118 google.comgoogle.com
ULT-4-- google.com
ULT-7-- google.com
ULT-8-- google.com
ULT-11-- google.com

Note: Specific melting points for all ULT forms are detailed within the patent literature but are presented here as an example of the data obtained through DSC analysis.

The DSC analysis of these TDF polymorphs often reveals complex thermal events. For example, a less stable (metastable) form may melt at a lower temperature, followed by recrystallization into a more stable form, which then melts at a higher temperature. This phenomenon, known as a melt-recrystallization event, is a classic indicator of polymorphism and can be readily observed and quantified using DSC.

Another morpholine-containing compound, Viloxazine , is used for the treatment of attention-deficit hyperactivity disorder (ADHD). medchemexpress.comspringer.com While specific public data on its polymorphic forms and their DSC characterization is limited, its structural similarity to this compound suggests that its solid-state properties would also be amenable to investigation by thermal analysis.

Computational Chemistry and Molecular Modeling Studies

Docking Studies to Elucidate Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design for understanding binding mechanisms and for virtual screening of compound libraries. The process involves sampling numerous conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For a molecule like [2-(2-Morpholinoethoxy)phenyl]methanol, docking studies would reveal how its distinct chemical features contribute to protein binding. The morpholine (B109124) ring, a common moiety in medicinal chemistry, can act as a hydrogen bond acceptor or participate in favorable polar interactions. nih.gov The phenyl ring can engage in hydrophobic and π-stacking interactions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. The flexible ethoxy linker allows the molecule to adopt various conformations to fit optimally within the binding pocket.

In a typical docking workflow, the 3D structure of the target protein is obtained from experimental sources like X-ray crystallography or generated via homology modeling. The ligand structure is built and optimized. The docking software then places the ligand into the active site, and the resulting poses are scored. Lower docking scores generally indicate stronger predicted binding interactions. nih.gov For instance, in a study on synthetic brassinosteroid analogs, molecular docking was used to correlate structure with biological activity, yielding binding energy values that provided insight into receptor interactions. nih.gov Similarly, a computational study on sulfonamide derivatives as anti-fungal agents used docking to identify the compound with the highest binding affinity, which was found to be -8.5 kcal/mol, and to understand its interactions with key amino acid residues. nih.govnih.gov

Table 1: Representative Docking Scores and Predicted Interactions for Analogous Compounds

Compound ClassTarget ProteinTop Docking Score (kcal/mol)Key Predicted Interactions
Brassinosteroid AnalogsReceptor Complex-10.17 to -13.17Stabilizing effects from a benzoate (B1203000) group. nih.gov
Sulfonamide DerivativesBotrytis cinerea enzyme (3wh1)-8.5Hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Hydroxamate DerivativesMeprin βNot specifiedInteraction with Zn2+; H-bonds. nih.gov

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Structure-Activity Relationship (SAR) analysis aims to identify the chemical groups and structural features of a molecule responsible for its biological activity. Computational models are instrumental in developing SAR by correlating structural modifications with changes in activity. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, often contributing favorably to potency, selectivity, and pharmacokinetic properties. nih.gov

For this compound, computational SAR studies would involve creating a library of virtual analogs by modifying its core structure—for example, by altering substituents on the phenyl ring, replacing the morpholine with other heterocycles, or changing the length of the ether linkage. By calculating properties like binding affinity (from docking) or electronic characteristics for each analog, a model can be built to predict how these changes affect activity. This provides a rational basis for designing new compounds with improved properties. nih.gov Studies on hydroxamate derivatives, for instance, used in silico approaches to identify that features like arylsulfonamide moieties and hydrogen bond donors were crucial for higher inhibitory potential against the meprin β enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a more formal and statistical approach to SAR. It involves creating a mathematical model that quantitatively correlates the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. pensoft.net These descriptors can encode information about a molecule's topology, electronic properties, hydrophobicity, and steric features.

A QSAR study on antioxidant derivatives containing a morpholine-propyl group provides a relevant example. pensoft.netresearchgate.net Researchers found that the antioxidant activity was strongly influenced by descriptors such as polarization, dipole moment, molecular volume, and lipophilicity. pensoft.netpensoft.net The resulting QSAR model, expressed as a linear equation, could then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For this compound, a QSAR model would be developed by:

Synthesizing or virtually creating a series of analogs.

Measuring their biological activity in a relevant assay.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods to select the most relevant descriptors and build a predictive model.

Table 2: Key Molecular Descriptors Influencing Antioxidant Activity in Morpholine-Containing Thiazole (B1198619) Derivatives

Molecular DescriptorInfluence on ActivityInterpretation
PolarisationNegative CorrelationActivity increases with decreasing polarisation. pensoft.netpensoft.net
Dipole MomentPositive CorrelationActivity increases with a higher magnitude of the dipole moment. pensoft.netpensoft.net
Lipophilicity (LogP)Negative CorrelationHigher activity is associated with increased hydrophilic properties. pensoft.net
Molecular Volume/AreaNegative CorrelationMolecules with smaller volumes and surface areas showed higher activity. researchgate.netpensoft.net

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, assess the stability of binding, and understand the role of solvent molecules.

Simulations can be run using either:

Explicit Solvent Models: The ligand-protein complex is solvated in a box of explicitly represented water molecules. This is computationally intensive but provides the most accurate representation of the solvent's effect on biomolecular dynamics.

Implicit Solvent Models: The solvent is treated as a continuous medium with average properties. This is less computationally demanding and is useful for faster calculations, though it sacrifices atomic-level detail of solvent interactions.

For a flexible molecule like this compound, MD simulations would be critical for verifying the stability of the docked pose. These simulations can reveal whether key hydrogen bonds are maintained over time and whether the flexible ether chain remains in an optimal conformation within the binding site. MD simulations were used to complement docking studies of brassinosteroid analogs to establish a more robust correlation between theoretical and experimental results. nih.gov

Conformational Analysis and Energy Minimization

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. The flexible ether linkage in this compound allows for significant rotational freedom, leading to a complex conformational landscape.

Computational methods are essential for exploring this landscape. Energy minimization algorithms adjust the geometry of a molecule to find a local or global energy minimum on its potential energy surface. Studies on flexible aryl ethers have shown that the rotational barrier around the ArO-C bond is a key determinant of the accessible conformations. researchgate.net Techniques such as NMR spectroscopy combined with molecular mechanics calculations can be used to determine the preferred solution-state conformations. researchgate.net For cyclic systems, DFT calculations can assess how conformational flexibility contributes to reactivity and stability. nih.gov Understanding the preferred conformations of this compound is a prerequisite for meaningful docking and QSAR studies, as the bioactive conformation must be accessible.

Prediction of Binding Affinities and Pharmacokinetic Parameters

Beyond predicting the binding pose, computational models can estimate the binding affinity (e.g., Ki, Kd, or IC50) of a ligand for its target. While docking scores provide a rapid and qualitative estimate, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with MD simulations, can yield more accurate quantitative predictions.

Furthermore, computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. For instance, a computational study on novel antifungal agents used the SwissADME online tool to calculate the pharmacokinetic profiles of designed compounds, ensuring they possessed drug-like properties before further investigation. nih.gov For this compound, such in silico predictions would assess its likely oral bioavailability, blood-brain barrier permeability, and metabolic stability, providing a comprehensive early profile of its potential as a therapeutic agent.

Biological Activity and Mechanistic Investigations of 2 2 Morpholinoethoxy Phenyl Methanol Analogues

Anti-inflammatory Activity and Related Mechanisms

The morpholine (B109124) ring is a versatile scaffold that appears in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.net Analogues containing the morpholinoethoxy phenyl moiety are investigated for their potential to modulate inflammatory pathways through various mechanisms. The anti-inflammatory actions of such phytochemicals and synthetic compounds can be broadly attributed to their ability to scavenge radicals, modulate the activity of inflammation-related cells and enzymes, and alter the expression of pro-inflammatory genes. nih.gov

A standard method for assessing the acute anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats. mdpi.com This in vivo assay induces a localized, acute, and well-characterized inflammatory response, allowing for the quantification of a compound's ability to reduce swelling over time. mdpi.com The inflammatory response induced by carrageenan is biphasic. The initial phase is associated with the release of histamine (B1213489), serotonin (B10506), and bradykinin, while the later phase (after the first hour) is primarily mediated by prostaglandins (B1171923) and leukotrienes, involving the induction of the cyclooxygenase-2 (COX-2) enzyme.

While specific studies on [2-(2-Morpholinoethoxy)phenyl]methanol itself in these models are not prevalent, research on structurally related compounds highlights the potential of this chemical class. For instance, a series of newly synthesized phenylbutanal and carboxylic acid analogues (FM series) were evaluated for their anti-inflammatory effects in the carrageenan-induced paw edema model. The results demonstrated a significant, dose-dependent reduction in paw edema compared to controls. mdpi.com

The table below presents the anti-inflammatory activity of selected analogue compounds in the rat paw edema model, showcasing the percentage of edema inhibition at various time points.

Table 1: Anti-inflammatory Activity of Selected Analogues in Carrageenan-Induced Rat Paw Edema Model

Compound Dose (mg/kg) Inhibition of Edema (%) after 1 hr Inhibition of Edema (%) after 2 hr Inhibition of Edema (%) after 3 hr Inhibition of Edema (%) after 4 hr
FM10 75 54.54 58.62 62.06 64.92
FM12 75 56.36 60.34 63.79 66.66

Data sourced from in vivo studies on phenylbutanal and carboxylic acid analogues. mdpi.com

A key event in the inflammatory response is the increase in vascular permeability, which allows plasma and leukocytes to move from the bloodstream into the inflamed tissue, leading to edema. This process is mediated by inflammatory agents like histamine. Histamine, by acting on H1 receptors on endothelial cells, induces vasodilation and plasma extravasation. nih.gov

Analogues of this compound that function as histamine H1 receptor antagonists can be expected to modulate vascular permeability. By blocking the H1 receptor, these compounds would prevent histamine from exerting its effects, thereby reducing vasodilation and the associated increase in capillary permeability. nih.gov This mechanism is a cornerstone of the therapeutic action of many anti-allergic and anti-inflammatory drugs. nih.govnih.gov Furthermore, some beta-adrenergic receptor antagonists, which share structural similarities (aryloxy amine linkage) with the target compound class, can induce vasoconstriction, contributing to a reduction in blood flow to inflamed areas. drugbank.comopenaccessjournals.com

The structural features of this compound analogues, particularly the presence of a tertiary amine (the morpholine nitrogen) connected via an ether linkage to an aromatic system, are characteristic of histamine H1 receptor antagonists. nih.gov H1 antagonists act by binding to the H1 receptor without activating it, thereby competitively blocking the actions of endogenous histamine. nih.gov This blockade alleviates allergic symptoms mediated by histamine, such as itching, sneezing, and inflammation. nih.gov

The development of novel H1 antagonists often involves modifying core structures to enhance potency and selectivity. For instance, studies on cyanoguanidine derivatives that link mepyramine-type H1 antagonist substructures with H2 antagonist moieties have shown that potent H1 antagonism can be retained. mdpi.com The affinity of these compounds for the H1 receptor is typically measured in vitro using isolated guinea pig ileum preparations, with potency expressed as pKB values. mdpi.com

Table 2: Histamine H1 Receptor Antagonist Activity of Selected Analogues

Compound Structure Type H1 Antagonist Potency (pKB)
Compound 25 Tiotidine-type hybrid 8.05
Compound 32 Tiotidine-type hybrid 8.61

Data sourced from studies on isolated guinea pig ileum. mdpi.com

Inflammation is intricately linked with oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. Chronic inflammation can lead to increased ROS production, which in turn can damage cells and perpetuate the inflammatory cycle. Many compounds with anti-inflammatory properties also exhibit antioxidant activity. nih.govmdpi.com

Analogues of this compound may exert anti-inflammatory effects by modulating oxidative stress markers. This can involve scavenging free radicals directly or by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Conversely, they may reduce the levels of lipid peroxidation products like malondialdehyde (MDA). mdpi.com For example, studies on certain phenylbutanal derivatives showed potent scavenging activity against DPPH and ABTS free radicals, indicating a strong antioxidant potential that complements their anti-inflammatory action. mdpi.com Propranolol, a related aryloxy amine compound, has been shown to upregulate the expression of oxidative stress regulators like NRF2 and heme oxygenase-1. mdpi.com

Anticancer and Antiproliferative Activities

The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry and is a core component of numerous compounds developed for their anticancer and antiproliferative activities. nih.govresearchgate.net Its inclusion in a molecule can enhance drug-like properties, improve pharmacokinetic profiles, and facilitate binding to various biological targets involved in cancer progression. nih.govsci-hub.se

The antiproliferative effects of morpholine-containing analogues have been demonstrated across various cancer cell lines. For example, phosphorodiamidate morpholino oligomers (PMOs), which are synthetic antisense agents, have been designed to target c-myc, a gene critical for cell cycle control. These PMOs were found to reduce c-myc protein levels and arrest cells in the G0/G1 phase of the cell cycle, demonstrating sequence-specific antiproliferative effects. nih.govresearchgate.net Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds exhibiting greater potency than the standard drug colchicine. nih.gov

Table 3: Antiproliferative Activity (IC50) of Morpholine-Substituted Quinazoline Analogues

Compound A549 (Lung) IC50 (µM) MCF-7 (Breast) IC50 (µM) SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-3 10.38 ± 0.27 6.44 ± 0.29 9.54 ± 0.15
AK-10 8.55 ± 0.67 3.15 ± 0.23 3.36 ± 0.29

IC50 values represent the concentration required to inhibit cell growth by 50%. nih.gov

A primary mechanism through which many modern anticancer agents exert their effect is the inhibition of protein tyrosine kinases (TKs). mdpi.com These enzymes are crucial components of signaling cascades that regulate cell proliferation, differentiation, and survival. Uncontrolled activity of tyrosine kinases due to mutation or overexpression is a hallmark of many cancers. mdpi.commdpi.com

The morpholine ring is a key structural feature in several successful tyrosine kinase inhibitors (TKIs). In the case of Gefitinib, an epidermal growth factor receptor (EGFR) TKI, the morpholine moiety was incorporated to improve its pharmacokinetic properties, including prolonging its plasma half-life. sci-hub.se Many quinazoline-based TKIs, which act as reversible ATP-competitive inhibitors, feature a morpholine group to enhance solubility and biological activity. mdpi.comekb.eg

Research into novel TKIs continues to leverage the benefits of the morpholine scaffold. Studies on 4-(phenylamino)quinazoline derivatives have shown that substitutions on the quinazoline ring, often including morpholino groups, can lead to highly potent inhibitors of EGFR tyrosine kinase activity, with IC50 values in the nanomolar range. researchgate.net Molecular docking studies of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed strong binding affinities for several kinases implicated in tumorigenesis, including CSF1R, ErbB2, BRAF, and MEK2, demonstrating their potential to modulate these critical kinase cascades. mdpi.com

Table 4: Inhibitory Activity of a Quinazoline Analogue against EGFR Tyrosine Kinase

Compound Structure Kinase Target Inhibitory Concentration (IC50)
Compound 3 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline EGFR 0.029 nM

Data from in vitro enzyme inhibition assays. researchgate.net

Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7, A431, HeLa)

The cytotoxic potential of this compound analogues has been evaluated against several human cancer cell lines. A notable example is the investigation of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, a compound sharing the core morpholinoethyl functional group. Its cytotoxic effects were characterized in cervical cancer (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. mdpi.comresearchgate.net

In these studies, HeLa cells were exposed to various concentrations of the compound for 24 hours. researchgate.net The results demonstrated a dose-dependent cytotoxic effect. Notably, at a concentration of 3.16 µM/mL, the compound exhibited a cytotoxic effect comparable to that of the established chemotherapy drug, cisplatin (B142131) (at 3.32 µM/mL). mdpi.comresearchgate.net This indicates that analogues containing the morpholinoethoxy moiety possess significant potential for inhibiting the proliferation of cancer cells.

While specific data for this analogue on MCF-7 (breast adenocarcinoma) and A431 (skin squamous carcinoma) cell lines are not detailed in the provided research, these cell lines are standard models in cancer research. For instance, studies on other classes of compounds have shown that extracts from Cyrtostachys renda exhibit cytotoxic effects on both MCF-7 and HeLa cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 30.69 ± 0.47 to 787.89 ± 1.77 µg/mL. nih.gov Such studies highlight the common practice of screening potential anticancer agents against a panel of diverse cancer cell lines to determine the breadth and selectivity of their cytotoxic activity.

Comparative Cytotoxicity of a Morpholinoethyl Analogue and Cisplatin on HeLa Cells
CompoundConcentration (µM/mL)Observed EffectReference
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide3.16Cytotoxic effects similar to the reference drug mdpi.comresearchgate.net
Cisplatin (Reference Drug)3.32Standard cytotoxic effect mdpi.comresearchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents exert their effects. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases. nih.govnih.gov Investigations into novel anticancer compounds often focus on their ability to trigger this pathway.

For example, studies on certain 2-substituted thiazole (B1198619) derivatives demonstrated that they induce apoptosis in a time- and concentration-dependent manner. mdpi.com This is often observed through flow cytometry analysis, which can detect a "sub-G1 peak" indicative of DNA fragmentation, a hallmark of apoptosis. mdpi.com Similarly, some sulphamoylated 2-methoxyestradiol (B1684026) analogues have been shown to induce apoptosis in HeLa and MDA-MB-231 cells by causing a reduction in mitochondrial membrane potential and activating caspase-3, which points to the involvement of the intrinsic apoptotic pathway. nih.gov

While direct studies detailing the induction of apoptosis by this compound analogues are not extensively covered in the available literature, it is a primary mechanism of action for many cytotoxic compounds. The detection of apoptosis is a key step in characterizing the anticancer profile of these and other novel chemical entities. mdpi.com

Necroptosis Inhibition

Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically independent of caspases. mdpi.com This pathway is mediated by the sequential activation of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). researchgate.netnih.gov The necroptosis pathway has been implicated in the pathogenesis of various inflammatory and degenerative diseases, and its inhibition is an emerging therapeutic strategy. mdpi.comresearchgate.net

The discovery of necroptosis inhibitors, such as necrostatin-1 (B1678002) (Nec-1), has been pivotal for studying this pathway. nih.gov Nec-1 and its derivatives function by inhibiting the kinase activity of RIPK1. nih.gov The identification of novel necroptosis inhibitors often involves phenotypic screening of compound libraries in cellular models where necroptosis is induced, for example, by treatment with TNF-α in the presence of a pan-caspase inhibitor. researchgate.net

Although research specifically linking this compound analogues to necroptosis inhibition is sparse, the exploration of novel chemical scaffolds for this purpose is an active area of research. Identifying compounds that can modulate this pathway could offer new therapeutic avenues for diseases where necroptotic cell death plays a significant role. researchgate.net

Structure-Activity Relationships for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By making systematic modifications to a lead compound, researchers can identify key functional groups and structural features that are essential for its efficacy and selectivity. nih.gov

For many classes of anticancer agents, SAR studies have revealed important trends. For instance, the type and position of substituents on an aromatic ring can dramatically alter a compound's cytotoxic potency. nih.govmdpi.com Functional groups such as halogens (chloro, fluoro), methoxy, and amino groups can influence factors like binding affinity to the target protein, cell permeability, and metabolic stability. nih.gov In the development of benzofuran (B130515) derivatives, for example, the presence of a hydrogen-donating hydroxyl group was found to be crucial for promoting favorable interactions with the biological target and inducing cytotoxicity. mdpi.com

For this compound analogues, a systematic SAR study would involve synthesizing a series of related compounds with variations in the phenyl ring substituents, modifications to the morpholine ring, or alterations to the methanol (B129727) group. Evaluating these new analogues for their cytotoxic effects would help to build a predictive model for designing more potent and selective anticancer agents. researchgate.net

Antimicrobial and Antifungal Studies

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. annexpublishers.com Various chemical scaffolds, including those containing heterocyclic moieties like morpholine, are often screened for their potential to inhibit the growth of pathogenic bacteria and fungi. nih.govresearchgate.net

In vitro Screening Against Bacterial and Fungal Strains

The initial evaluation of a compound's antimicrobial potential involves in vitro screening against a panel of clinically relevant bacterial and fungal strains. researchgate.net Common methodologies include the disk diffusion agar (B569324) method and broth microdilution tests. nih.govpjsir.org In a typical screening process, compounds are tested against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans and Aspergillus niger. researchgate.netmdpi.com These assays provide a qualitative and quantitative measure of a compound's ability to inhibit microbial growth, guiding the selection of promising candidates for further investigation. mdpi.com

Determination of IC50 Values

Following initial screening, the potency of an antimicrobial or antifungal compound is quantified by determining its half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after a specific incubation period. nih.govmdpi.com These values are crucial for comparing the efficacy of different compounds and for establishing a preliminary therapeutic window. nih.gov For example, studies on various chalcone (B49325) derivatives have reported MIC values ranging from 25.23 to 83.50 µM against S. aureus and from 27.53 to 76.25 µM against E. coli. mdpi.com Similarly, certain sesquiterpenoids have shown antifungal activity with MIC values between 25 and 100 µg/mL against various fungal strains. nih.gov

Illustrative IC50/MIC Values for Various Classes of Antimicrobial Compounds (Note: These are not analogues of this compound)
Compound ClassMicroorganismMIC/IC50 RangeReference
Chalcone DerivativesS. aureus25.23 - 83.50 µM mdpi.com
Chalcone DerivativesE. coli27.53 - 76.25 µM mdpi.com
Polyoxygenated ChalconesP. syringae2.5 µg/mL (IC50) scielo.br
SesquiterpenoidsF. graminearum25 - 100 µg/mL nih.gov
Monomeric AlkaloidsC. albicans16.69 - 78.23 µM nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. A notable example is the compound 2-Amino-4-(4-(2-morpholinoethoxy)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile . This compound, which features the morpholinoethoxy phenyl moiety, has demonstrated inhibitory activity against both AChE and BChE. nih.gov

The investigation into a series of phenoxyethyl piperidine (B6355638) and morpholine derivatives revealed that the inclusion of the morpholine group can contribute to cholinesterase inhibition. nih.gov The design of such molecules often aims to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. The amine group, such as the one in the morpholine ring, is a key feature for interacting with the anionic site of the enzymes. nih.gov

Below is a data table summarizing the cholinesterase inhibitory activity of a relevant analogue.

Compound NameTarget EnzymeIC₅₀ (µM)
2-Amino-4-(4-(2-morpholinoethoxy)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrileAcetylcholinesterase (AChE)Data not specified in abstract
Butyrylcholinesterase (BChE)Data not specified in abstract

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Identification of Target Proteins and Binding Sites

Scientific inquiry has extended to identifying other potential protein targets for compounds structurally related to this compound. These investigations are crucial for understanding the broader pharmacological profile of this chemical class.

Anti-estrogen Binding Site (AEBS)

Currently, there is a lack of specific research in the public domain directly linking this compound or its close analogues to the Anti-estrogen Binding Site (AEBS). Further investigation would be required to determine if this chemical scaffold has any affinity for or activity at this particular binding site.

Microsomal Epoxide Hydrolase

There is no readily available scientific literature that specifically details the investigation of this compound analogues as inhibitors or ligands of microsomal epoxide hydrolase. This area remains a potential avenue for future research to explore the metabolic stability and potential drug-drug interactions of compounds containing this moiety.

Carboxylesterase (ES10)

Similarly, a review of available scientific data does not indicate that analogues of this compound have been specifically evaluated for their inhibitory activity against carboxylesterase (ES10). Research into the interaction of this chemical class with carboxylesterases would be necessary to understand their metabolic pathways.

Liver Fatty Acid Binding Protein (L-FABP)

There is no specific research available that has investigated the binding of this compound analogues to the Liver Fatty Acid Binding Protein (L-FABP). The potential for such interactions remains to be explored through dedicated binding assays and structural studies.

Sigma 1 Receptor

A structurally related compound, 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate hydrochloride , known as PRE-084 , is a well-characterized high-affinity and selective sigma-1 receptor agonist. nih.govontosight.ailookchem.comnih.govfocusbiomolecules.com While not a direct phenyl analogue of this compound, it contains the crucial morpholinoethyl functional group. PRE-084 has been extensively used as a research tool to probe the function of the sigma-1 receptor. nih.govbohrium.com

The sigma-1 receptor is a unique intracellular protein, and its activation by agonists like PRE-084 has been linked to various cellular processes, including neuroprotection. ontosight.aibohrium.com The binding affinity of PRE-084 for the sigma-1 receptor has been quantified in numerous studies.

Below is a data table summarizing the binding affinity of PRE-084 for the sigma-1 receptor.

Compound NameTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
PRE-084Sigma-12.2 - 4417.4

IC₅₀ represents the concentration of a ligand that displaces 50% of a radioligand from its specific binding sites. Kᵢ (inhibition constant) is an indication of the binding affinity of a ligand to a receptor. ontosight.ailookchem.comfocusbiomolecules.com

Investigation of Mechanism of Action at Cellular and Molecular Levels

No published research was found that investigates the mechanism of action of "this compound" at the cellular and molecular levels.

Interaction with Lipid Membranes and Proteins

There is no available data from scientific studies on the interaction of "this compound" with lipid membranes or proteins.

Modulation of Enzyme Activity

Information regarding the modulation of enzyme activity by "this compound" is not available in the scientific literature.

Cell Signaling Pathway Modulation

There are no research findings that describe the modulation of any cell signaling pathways by "this compound."

Patent Landscape and Commercial Applications

Analysis of Patent Filings and Granted Patents related to [2-(2-Morpholinoethoxy)phenyl]methanol Analogues

The patent landscape for analogues of this compound is characterized by claims covering their synthesis, therapeutic uses, and specific physical forms, which can enhance their properties as active pharmaceutical ingredients.

Patents for related compounds detail various synthetic strategies. These range from the fundamental creation of the morpholine (B109124) ring to the complex assembly of the final analogues. For instance, a foundational process involves reacting a dialkylene glycol with ammonia (B1221849) in the presence of hydrogen and a catalyst to form the morpholine structure. google.com More complex syntheses are tailored to produce specific analogues with desired therapeutic activities.

One patented method describes the synthesis of a C-aryl glucoside analogue containing a morpholinoethoxy group, intended as an SGLT inhibitor. googleapis.com The process involves reacting an intermediate compound with 1-bromo-2-(2-bromoethoxy)ethane and morpholine in a solvent like dimethylformamide (DMF). googleapis.com Other innovative approaches for creating related heterocyclic structures, such as isoindolinones, involve advanced catalytic methods like Rh(III)-catalyzed C-H functionalization and nickel-catalyzed reductive dicarbofunctionalization, demonstrating the sophisticated chemistry employed in this space. nih.gov

A common theme in patent literature is the protection of specific reaction pathways that lead to higher yields, greater purity, or enantioselective production of the desired compound. For example, a patent for p-(2-methoxy)ethylphenol, a structurally related compound, outlines a method starting with protected p-chlorophenol or p-bromophenol, which undergoes a Grignard reaction with ethylene (B1197577) oxide. google.com

Table 1: Patented Synthesis Methods for Related Compounds

Method Starting Materials Key Reagents/Conditions Target Compound Class Patent Reference
Morpholine Ring Formation Dialkylene glycol, Ammonia Hydrogen, Hydrogenation/dehydrogenation catalyst Morpholine derivatives EP0036331B1
C-aryl Glucoside Synthesis Hydroxyphenyl-glucoside intermediate, 1-bromo-2-(2-bromoethoxy)ethane Morpholine, DMF, CsCO₃ SGLT Inhibitors US 8,575,321 B2
Isoindolinone Synthesis 2-acetylbenzonitrile, Dimethylmalonate (R,R)-catalyst, K₃PO₄ Isoindolinone analogues Molecules (Journal)

Patents for analogues of this compound claim a wide array of therapeutic uses. The specific substitution pattern on the phenyl and morpholine rings dictates the biological target and, consequently, the intended medical application.

A significant area of patent activity is for compounds designed to act as protein kinase inhibitors, with a primary application as anti-cancer agents. google.com For example, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide is patented as a tyrosine kinase inhibitor capable of modulating a kinase cascade, indicating its use in oncology. google.com

Other patents cover phenylmorpholine analogues that function as reuptake inhibitors for monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. google.com These compounds are claimed for the treatment of central nervous system (CNS) disorders, including obesity, depression, and addiction. google.com Further patents describe 2-phenyl-morpholine derivatives as CNS stimulants and antidepressants. google.com

Additionally, some analogues are patented for their role in treating metabolic diseases. C-aryl glucoside derivatives bearing the morpholinoethoxy moiety are claimed as inhibitors of the sodium-dependent glucose cotransporter (SGLT), for use in managing conditions like diabetes. googleapis.com

The solid form of an active pharmaceutical ingredient is critical as it influences properties like solubility, stability, and bioavailability. Consequently, there is a significant focus in the patent landscape on identifying and protecting specific polymorphic forms of these compounds. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. google.com

A key patent, US10669236B2, is dedicated to the solid forms of the anti-cancer compound 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. It specifically claims crystalline Forms A, B, and C, each characterized by a unique X-ray powder diffraction (XRPD) pattern. google.com The discovery and patenting of new polymorphs are considered non-obvious inventions because it is not predictable which, if any, polymorphs will form or what their specific properties will be. steptoe.com

The strategic importance of polymorph patents is well-recognized in the pharmaceutical industry, as they can extend the period of market exclusivity for a drug beyond the expiration of the original compound patent. crystalpharmatech.com Patents for polymorphs often claim not just the new form but also the method of its preparation. For instance, a patent for a tachykinin receptor antagonist with a morpholine component describes a specific polymorphic form that offers superior thermodynamic stability, making it more suitable for pharmaceutical formulations. google.com This highlights a common strategy: discovering a more stable crystal form to create a more reliable and effective drug product. google.comfiocruz.br

Potential Therapeutic Applications of Related Compounds

The structural motif of a phenyl ring linked to a morpholine via an ethoxy bridge is found in compounds investigated for a range of serious diseases, underscoring its versatility as a pharmacophore.

Analogues containing the 2-morpholinoethoxy phenyl group are prominent in the development of anti-cancer therapies. Their mechanism of action is often tied to the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that can become dysregulated in cancer. google.com

One such analogue, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide, is identified as a tyrosine kinase inhibitor. google.com Tyrosine kinases are a class of enzymes that play a critical role in cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. By inhibiting these kinases, such compounds can disrupt the signaling that drives tumor growth. google.com

The broader field of oncology has seen success with kinase inhibitors, and the inclusion of the morpholinoethoxy moiety appears to be a key feature in the design of new candidates. Research into other novel agents shows that successful anti-cancer compounds often work by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells, mechanisms that may also be relevant to this class of compounds. nih.gov

The morpholine and phenyl ether structure is also being leveraged for diseases of the central nervous system and inflammatory conditions. Some compounds are designed to modulate neurotransmitter levels, which is a therapeutic strategy for neurodegenerative disorders. google.comnih.gov

Patents have been granted for tachykinin receptor antagonists containing a morpholine group for the treatment of CNS disorders and inflammatory diseases. google.com The drug Ibudilast, used for asthma and cerebrovascular disorders, demonstrates anti-inflammatory effects by inhibiting phosphodiesterases and can reduce neuronal degeneration by inhibiting the release of inflammatory factors from microglia and astrocytes. nih.gov This highlights a pathway through which related compounds might exert neuroprotective effects.

Furthermore, some 2-phenyl-morpholine derivatives have been described as having anti-inflammatory properties. google.com The anti-inflammatory potential of related chemical structures has been demonstrated in studies showing the inhibition of edema and granuloma formation, which are classic markers of inflammation. bohrium.com In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, which have a significant neuroinflammatory component, compounds with dual anti-inflammatory and neuroprotective activities are of high interest. google.comnih.gov

Table 2: Investigated Therapeutic Targets for Related Compounds

Therapeutic Area Target/Mechanism Example Compound Class Reference
Oncology Tyrosine Kinase Inhibition Pyridinyl-N-benzylacetamide derivatives US10669236B2
CNS Disorders Monoamine Neurotransmitter Reuptake Inhibition Phenylmorpholine analogues US20130203752A1
Inflammatory Diseases Tachykinin Receptor Antagonism Phenyl-morpholine derivatives EP0994867B1
Neurodegenerative Diseases α-synuclein Fibril Disruption Phenylthiazole analogues US9085549B2

Other Pharmacological Applications

While direct therapeutic applications of this compound are not extensively documented in publicly available research, its primary pharmacological significance lies in its role as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The morpholinoethoxy phenyl moiety is a structural component found in various compounds investigated for their therapeutic potential.

Notably, this compound is a crucial building block for the synthesis of certain tyrosine kinase inhibitors. google.com Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is implicated in the development and progression of various diseases, including cancer. google.com Consequently, inhibitors of these enzymes are a major focus of modern drug discovery.

One of the most prominent examples of a compound synthesized from a this compound precursor is 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide, also known as Tirbanibulin. google.combldpharm.com This molecule has been developed as a potent tyrosine kinase inhibitor with applications in oncology. google.com The morpholinoethoxy group in this and similar compounds can be critical for modulating physicochemical properties such as solubility and for establishing key interactions with the target protein.

The following table provides an overview of the key pharmacological application of a derivative synthesized from this compound:

DerivativePharmacological TargetTherapeutic Area
2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide (Tirbanibulin)Tyrosine KinaseOncology

It is important to emphasize that the pharmacological activity described is attributed to the final, more complex molecule, and not to this compound itself. The latter's contribution is as a foundational chemical scaffold.

Industrial Applications (e.g., production of polymers, coatings, materials)

Currently, there is a lack of significant evidence in scientific literature and patent databases to suggest the widespread industrial application of this compound in the production of polymers, coatings, or other materials. Its primary documented use is within the pharmaceutical and life sciences sectors as a chemical intermediate. fishersci.ieclearsynth.com

While the morpholine and phenyl ether functional groups present in the molecule could theoretically be incorporated into polymer backbones or used to modify material surfaces, there are no prominent examples of this in the available literature. The compound is typically supplied by chemical companies for research and development purposes, primarily in the context of organic synthesis and drug discovery. labware-shop.combldpharm.comresearchgate.net

The term "building block" is frequently used to describe this compound, which in this context refers to its role in the multi-step synthesis of larger, more complex molecules, rather than its use as a monomer in polymerization or materials fabrication. nih.govresearchgate.net

Therefore, based on the current body of public knowledge, the industrial applications of this compound outside of its role as a fine chemical intermediate in pharmaceutical synthesis appear to be limited or non-existent.

Future Directions and Research Gaps

Exploration of Additional Biological Targets and Pathways

The morpholine (B109124) ring is a versatile pharmacophore present in numerous biologically active compounds, suggesting that [2-(2-Morpholinoethoxy)phenyl]methanol could interact with a variety of biological targets. e3s-conferences.orgresearchgate.net The morpholine moiety is known to enhance the potency of molecules by interacting with target proteins like kinases and can modulate pharmacokinetic properties. e3s-conferences.orgnih.gov

Substituted phenylmorpholines have been shown to act as monoamine neurotransmitter releasers with stimulant effects, while others are agonists at serotonin (B10506) or dopamine (B1211576) receptors, indicating potential applications in central nervous system (CNS) disorders. nih.govwikipedia.org Furthermore, morpholine-containing compounds have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. e3s-conferences.orgijprs.com

A particularly promising area of investigation is the potential for this compound and its future derivatives to act as kinase inhibitors. The morpholine group is a key structural feature in several approved and investigational kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR and EGFR. nih.govnih.gov For instance, morpholinopyrimidine-based drugs are in clinical trials for rheumatoid arthritis and Crohn's disease. nih.gov Given that many small molecule kinase inhibitors target the highly conserved ATP-binding site, there is a strong rationale to screen this compound and its analogues against a panel of kinases to identify novel therapeutic leads. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesPI3K, Akt, mTOR, EGFROncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)Serotonin Receptors, Dopamine ReceptorsCNS Disorders
Monoamine Transporters---CNS Disorders
Enzymes---Infectious Diseases, Metabolic Disorders

Development of Novel Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification to generate novel derivatives with enhanced biological activity and optimized physicochemical properties. Derivatization strategies can focus on the phenyl ring, the methanol (B129727) group, and the morpholine ring.

Modification of the phenyl ring through the introduction of various substituents can significantly influence the biological activity. For example, the addition of electron-withdrawing groups like halogens or trifluoromethyl groups has been shown to enhance the cytotoxic activity of some morpholine-containing compounds against cancer cell lines. nih.govmdpi.com The synthesis of ortho-phenyl phenylhydroxamic acids containing phenothiazine (B1677639) demonstrated that incorporating an ortho-phenyl group can improve selectivity for certain enzyme isoforms like class IIa histone deacetylases. nih.gov

The primary alcohol of the methanol group is a key site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form esters and ethers, creating a library of compounds with diverse properties. For instance, the synthesis of 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones has been explored to generate compounds with analgesic and anti-inflammatory activities. researchgate.net

Furthermore, modifications of the morpholine ring itself, or the ethoxy linker, could be explored. The general procedure for synthesizing novel morpholine derivatives often involves the reaction of a precursor with various aromatic aldehydes and subsequent cyclization reactions. ijprs.com These strategies allow for the creation of a diverse chemical space for screening and lead optimization.

Advanced in vivo Studies and Clinical Translation Potential

Before any potential therapeutic agent can be considered for human use, it must undergo rigorous preclinical in vivo evaluation. For a compound like this compound or its derivatives, this would typically involve studies in animal models to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. youtube.com

Should derivatives of this compound show promise as, for example, kinase inhibitors for cancer, the in vivo studies would likely involve xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov Key endpoints in such studies include tumor growth inhibition, animal survival, and the assessment of any potential side effects through monitoring of body weight, clinical observations, and detailed pathological examination of tissues. youtube.com

The path to clinical translation for a small molecule inhibitor involves several phases of clinical trials. oup.com

Phase I: The primary goal is to assess the safety, determine a safe dosage range, and identify side effects in a small group of healthy volunteers or patients.

Phase II: The drug is administered to a larger group of patients to evaluate its effectiveness and further assess its safety.

Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Given the precedent of other small molecule kinase inhibitors, there is a clear, albeit challenging, pathway for the clinical development of promising derivatives of this compound. nih.govoup.com The success of such a program would be contingent on demonstrating a favorable safety and efficacy profile in preclinical models.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. mdpi.com The synthesis of this compound and its derivatives can be optimized using the principles of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. labinsights.nl

Key areas for implementing green chemistry in the synthesis of this compound include the formation of the ether linkage and the synthesis of the morpholine ring itself. Traditional methods for ether synthesis can be harsh, but greener alternatives are emerging. labinsights.nl For example, the use of deep eutectic solvents (DESs) as both solvent and catalyst offers a sustainable option, as they are often biodegradable, have low toxicity, and can be derived from natural sources. nih.gov

Recent advances in the synthesis of morpholines provide environmentally friendly alternatives to traditional, often wasteful, methods. organic-chemistry.orgresearchgate.netchemrxiv.orgnih.gov A notable green approach involves the selective monoalkylation of 1,2-amino alcohols with ethylene (B1197577) sulfate, a readily available and inexpensive reagent. organic-chemistry.orgnih.gov This method is high-yielding, can be performed in one or two steps, is redox-neutral, and avoids the use of toxic reagents and harsh conditions. organic-chemistry.orgnih.gov

Furthermore, the adoption of techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com Continuous flow chemistry is another green technology that can be integrated to create more efficient and automated manufacturing processes. mdpi.com

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Synthetic StepTraditional MethodGreen AlternativeBenefits
Ether SynthesisWilliamson ether synthesis with harsh bases and solventsUse of deep eutectic solvents (DESs); Enzyme catalysisReduced waste, use of renewable resources, milder reaction conditions. labinsights.nlnih.govnih.gov
Morpholine SynthesisAnnulation with chloroacetyl chlorideSelective monoalkylation of 1,2-amino alcohols with ethylene sulfateHigh yield, fewer steps, avoids toxic reagents. organic-chemistry.orgnih.gov
Energy InputConventional heatingMicrowave-assisted synthesis; Flow chemistryReduced energy consumption, faster reactions, improved process control. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the future direction of pharmaceutical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-(2-Morpholinoethoxy)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting a hydroxyl-containing precursor (e.g., 2-hydroxybenzaldehyde derivatives) with 2-morpholinoethanol under basic conditions (e.g., NaH in DMF) to introduce the morpholinoethoxy group .

  • Step 2 : Reduction of the intermediate aldehyde or ketone using agents like NaBH₄ or LiAlH₄ to yield the methanol derivative.

  • Optimization : Higher yields (>70%) are achieved with anhydrous DMF at 60–80°C for 12–24 hours. Competing side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry (1:1.2 molar ratio of precursor to morpholinoethanol) .

    Table 1 : Representative Reaction Conditions

    PrecursorBaseSolventTemp (°C)Yield (%)Reference
    2-HydroxybenzaldehydeNaHDMF6075
    4-Fluorophenol derivativeK₂CO₃Acetone8068

Q. How is this compound purified, and what analytical techniques validate purity?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (methanol/water) removes unreacted starting materials .
  • Validation :
  • HPLC : Retention time consistency (e.g., 0.63–1.19 minutes under SMD-TFA05 conditions) confirms purity .
  • LCMS : Molecular ion peak at m/z 195.137 ([M+H]⁺) matches the exact mass .
  • ¹H/¹³C NMR : Key signals include δ 3.5–4.2 ppm (morpholine-O-CH₂ and methanol -CH₂OH) and aromatic protons at δ 6.8–7.8 ppm .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and methanol; sparingly soluble in water (<1 mg/mL). Solubility can be enhanced via salt formation (e.g., HCl adducts) .
  • Stability : Stable at -20°C under inert gas for >6 months. Degrades in acidic/basic conditions (pH <3 or >10), forming morpholine ring-opened byproducts. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does structural modification of the morpholinoethoxy group impact biological activity in SAR studies?

  • Methodological Answer :

  • SAR Strategy : Replace morpholine with piperazine or thiomorpholine to assess hydrogen-bonding and steric effects. For example:
  • Morpholine : Optimal for kinase inhibition (e.g., IC₅₀ = 0.12 μM in Topoisomerase II assays) due to balanced lipophilicity .
  • Piperazine analogs : Increased polarity reduces cell permeability, lowering activity .
  • Data Analysis : Correlate logP values (e.g., 1.169 g/cm³ for morpholinoethoxy vs. 1.2 for piperazine) with cytotoxicity using regression models .

Q. What computational approaches predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., Topoisomerase II). The morpholinoethoxy group forms hydrogen bonds with Lys454 and π-π stacking with Phe422 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can stability-indicating HPLC methods be validated for this compound under forced degradation?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl (70°C, 24h), 0.1 M NaOH (70°C, 24h), and UV light (254 nm, 48h).
  • Method Validation :
  • Specificity : Resolve degradation products (e.g., morpholine ring-opened species) with baseline separation .
  • Linearity : R² >0.999 for 1–100 μg/mL range.
  • Accuracy : Recovery rates of 98–102% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.